IKKα vs. IKKβ Isoform Selectivity Ratio: Direct Biochemical Comparison of SU-909 with Its Closest 4-Phenyl Analog (Compound 47) and Selectivity-Inverted Analogs (Compounds 49, 50)
In the definitive 2017 J. Med. Chem. study, SU-909 (compound 48) demonstrated a Ki of 0.08 ± 0.07 µM against IKKα and an IC50 of 1.0 ± 0.28 µM against IKKβ, yielding 10–20-fold selectivity for IKKα [1]. By contrast, the closely related para-hydroxymethyl analog (compound 47) showed similar IKKα biochemical potency but weaker cellular activity (p100 IC50 = 13.9 µM vs. 8.8 µM for SU-909) [1]. Critically, replacing the primary sulfonamide of SU-909 with a methyl sulfone (compound 49) or a secondary sulfonamide (compound 50) reversed isoform selectivity entirely—both compounds became more potent against IKKβ than IKKα, demonstrating that the para-primary sulfonamide is a selectivity-determining pharmacophore, not merely a potency enhancer [1].
| Evidence Dimension | IKKα biochemical inhibitory potency and isoform selectivity ratio |
|---|---|
| Target Compound Data | SU-909 (compound 48): IKKα Ki = 0.08 ± 0.07 µM; IKKβ IC50 = 1.0 ± 0.28 µM; Selectivity ratio (IKKβ/IKKα) ≈ 12.5 |
| Comparator Or Baseline | Compound 47 (p-CH2OH analog): IKKα Ki (nanomolar range, similar to 48); cellular p100 IC50 = 13.9 µM. Compound 49 (p-SO2CH3): reduced IKKα potency, reversed selectivity (IKKβ > IKKα). Compound 50 (p-SO2NHCH3): reduced IKKα potency, reversed selectivity (IKKβ > IKKα). |
| Quantified Difference | SU-909 maintains IKKα-over-IKKβ selectivity (~12.5-fold), while compounds 49 and 50 show inverted selectivity (IKKβ > IKKα). SU-909's cellular p100 IC50 is 1.6-fold more potent than compound 47 (8.8 vs. 13.9 µM). |
| Conditions | Biochemical assay: DELFIA kinase assay with recombinant IKKα (1–745 residues, GST-tagged) and IKKβ (full-length); Ki values from three independent experiments. Cellular assay: U2OS osteosarcoma cells, FCS-stimulated p100 phosphorylation at Ser866/870, 1 h pretreatment. |
Why This Matters
For researchers dissecting IKKα-specific noncanonical NF-κB signaling, SU-909 provides the only commercially available tool compound with a primary sulfonamide pharmacophore that demonstrably favors IKKα over IKKβ; substituting a methyl sulfone or secondary sulfonamide analog would invert this selectivity and confound pathway-specific conclusions.
- [1] Anthony NG, et al. J Med Chem. 2017 Aug 24;60(16):7043–7066. DOI: 10.1021/acs.jmedchem.7b00484. Table 2 (compound 48/SU909 vs. 47, 49, 50, 51, 52); cellular p100 IC50 data in Results and Discussion (compound 48 IC50 = 8.8 µM, compound 47 IC50 = 13.9 µM). View Source
